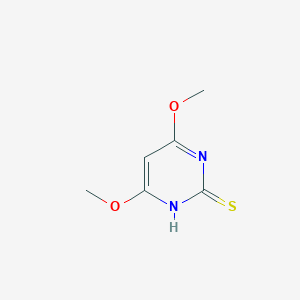

4,6-Dimethoxy-2-mercaptopyrimidine

Vue d'ensemble

Description

4,6-Dimethoxy-2-mercaptopyrimidine is an organic compound with the molecular formula C6H8N2O2S It is a derivative of pyrimidine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a mercapto group at the 2 position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-2-mercaptopyrimidine typically involves multiple steps:

Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added to a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

Methoxylation Reaction: Methanol and sodium hydroxide are added to a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

4,6-Dimethoxy-2-mercaptopyrimidine undergoes various chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form disulfides or sulfoxides.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides or sulfoxides.

Reduction: Various reduced derivatives.

Substitution: Compounds with different functional groups replacing the methoxy groups.

Applications De Recherche Scientifique

Applications Overview

| Field | Application | Details |

|---|---|---|

| Material Science | Synthesis of di-tert-butyltin complexes | Used as a precursor for orthorhombic SnS nanoplatelets, evaluated for lithium-ion battery anodes. |

| Electronics | Leveler in electroplating | Investigated for microvia filling in electroplating copper from acid cupric sulfate electrolyte, affecting surface morphology and crystalline orientation. |

| Agriculture | Intermediate for herbicide synthesis | Key component in the synthesis of pyrithiobac-sodium, a selective herbicide for cotton plants. |

| Medicinal Chemistry | Potential therapeutic applications | Similar compounds exhibit antioxidant and antimicrobial properties; further research needed to explore specific biological activities. |

Material Science

4,6-Dimethoxy-2-mercaptopyrimidine is utilized in the preparation of di-tert-butyltin complexes. These complexes serve as single-source molecular precursors for the synthesis of orthorhombic SnS nanoplatelets through hot injection methods and aerosol-assisted chemical vapor deposition (AACVD). The resultant nanoplatelets have shown promise as anode materials in lithium-ion batteries due to their favorable electronic properties.

Electronics

In the field of electronics, this compound acts as a potential leveler for microvia filling during the electroplating process. Research has demonstrated that varying concentrations of this compound can significantly influence the surface morphology and crystalline orientation of the plated copper. This finding is crucial for enhancing the reliability and performance of electronic components.

Agriculture

This compound is a critical intermediate in the synthesis of pyrithiobac-sodium, a selective herbicide used in cotton cultivation. Studies have investigated its role in the translocation and metabolism within cotton plants, providing insights into its effectiveness and environmental impact.

Medicinal Chemistry

While specific biological activities of this compound are not extensively documented, its structural similarities to other bioactive compounds suggest potential pharmacological properties. Compounds with similar thiol groups often exhibit antioxidant activity, which warrants further investigation into the therapeutic applications of this compound.

Case Study 1: Electroplating Efficiency

A study conducted on the use of this compound as a leveler in electroplating copper revealed that different concentrations lead to varied surface morphologies. The research highlighted how optimizing these concentrations could enhance microvia filling efficiency in printed circuit boards (PCBs), crucial for modern electronics manufacturing.

Case Study 2: Herbicide Development

Research on pyrithiobac-sodium synthesis demonstrated that incorporating this compound significantly improved herbicidal efficacy against specific weed species in cotton crops. This study provided valuable data on application rates and environmental safety profiles.

Mécanisme D'action

The mechanism of action of 4,6-Dimethoxy-2-mercaptopyrimidine involves its interaction with specific molecular targets and pathways. The mercapto group can form strong bonds with metal ions, making it an effective chelating agent. This property is utilized in various catalytic processes and in the stabilization of metal complexes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to participate in redox processes, which are crucial in many biological and chemical systems .

Comparaison Avec Des Composés Similaires

Similar Compounds

4,6-Dimethyl-2-mercaptopyrimidine: Similar structure but with methyl groups instead of methoxy groups.

4,6-Dihydroxy-2-mercaptopyrimidine: Similar structure but with hydroxy groups instead of methoxy groups.

4,6-Diamino-2-mercaptopyrimidine: Similar structure but with amino groups instead of methoxy groups.

Uniqueness

4,6-Dimethoxy-2-mercaptopyrimidine is unique due to the presence of methoxy groups, which influence its chemical reactivity and solubility. The methoxy groups make the compound more hydrophobic compared to its hydroxy or amino analogs, affecting its interactions with other molecules and its behavior in different solvents .

Activité Biologique

4,6-Dimethoxy-2-mercaptopyrimidine (CHNOS) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound, supported by relevant case studies and research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions. The structural formula reveals a pyrimidine ring substituted with two methoxy groups and a thiol group, which are crucial for its biological activity.

Antioxidant Activity

Research indicates that compounds containing the mercaptopyrimidine moiety exhibit significant antioxidant properties . These compounds can scavenge free radicals, thereby protecting cells from oxidative stress. A study showed that derivatives of mercaptopyrimidine effectively reduced oxidative damage in cellular models, highlighting their potential as therapeutic agents in oxidative stress-related diseases .

Anticancer Properties

This compound has shown promising anticancer activity . It has been reported to inhibit DNA Ligase IV, an enzyme involved in DNA repair mechanisms, which is crucial for cancer cell survival. By targeting this pathway, the compound induces cytotoxic effects in various cancer cell lines. For instance, derivatives synthesized from 5,6-diamino-2-mercaptopyrimidin-4-ol demonstrated enhanced cytotoxicity compared to their precursors, with some compounds showing up to a 27-fold increase in efficacy against cancer cells .

Antibacterial and Antifungal Activities

The antibacterial and antifungal properties of this compound have been explored in various studies. The compound exhibits activity against a range of bacterial strains and fungi, making it a candidate for developing new antimicrobial agents. Its mechanism often involves disrupting microbial cell membranes or inhibiting essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, this compound has demonstrated anti-inflammatory effects . It can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes involved in inflammation. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

- Anticancer Mechanism : A recent study focused on mercaptopyrimidine derivatives showed that treatment with these compounds led to cell cycle arrest at the G2/M phase and increased double-strand breaks in DNA, further confirming their role as effective anticancer agents .

- Antioxidant Efficacy : In vitro tests revealed that this compound significantly reduced lipid peroxidation levels in treated cells compared to controls, indicating its strong antioxidant capacity .

- Antimicrobial Testing : The compound was tested against various pathogens including Staphylococcus aureus and Candida albicans, showing significant inhibitory effects at low concentrations .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

4,6-dimethoxy-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2S/c1-9-4-3-5(10-2)8-6(11)7-4/h3H,1-2H3,(H,7,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCVRHOZHSQQRMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=S)N1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438007 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57235-35-5 | |

| Record name | 4,6-Dimethoxy-2-mercaptopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.